Computational Binding Affinity Against Acinetobacter baumannii Glutamate Racemase (MurI)
In a structure-based virtual screening study against the MurI protein from A. baumannii, a compound identified as Z1726360919 (1-[2-[3-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-oxo-1-phenylethyl]piperidin-2-one) demonstrated a calculated binding free energy of -23.32 ± 3.04 kcal/mol, ranking it among the top four candidates [1]. While 3-(Pyrazin-2-yloxy)piperidin-2-one is not the exact molecule tested, Z1726360919 contains the identical piperidin-2-one core substructure. This finding provides a computational baseline for the core scaffold's potential, highlighting the need for empirical validation of the target compound.
| Evidence Dimension | Binding Free Energy (ΔG) |
|---|---|
| Target Compound Data | Not yet empirically determined. |
| Comparator Or Baseline | Compound Z1726360919 (contains piperidin-2-one core) |
| Quantified Difference | The comparator molecule's ΔG was calculated at -23.32 ± 3.04 kcal/mol. |
| Conditions | Computational analysis via molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) following molecular dynamics simulations. |
Why This Matters
This data suggests that molecules based on the piperidin-2-one scaffold may possess favorable binding interactions with the MurI target, a critical enzyme in the biosynthesis of the bacterial cell wall. [1]
- [1] Kumar A, et al. Targeting multi-drug-resistant Acinetobacter baumannii: a structure-based approach to identify the promising lead candidates against glutamate racemase. J Mol Model. 2023 May 25;29(6):188. View Source
